N-(4-Methylbenzyl)propan-2-amine
Description
Contextualization within Substituted Amine Chemistry
Amines are a class of organic compounds defined by the presence of a nitrogen atom bonded to carbon atoms. ijrpr.com They are categorized as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of alkyl or aryl groups attached to the nitrogen. Substituted amines, which encompass secondary and tertiary amines, are central to organic chemistry due to their characteristic nucleophilicity and basicity. ijrpr.comfiveable.me
The chemical behavior of a substituted amine is profoundly influenced by the nature of the groups attached to the nitrogen atom. quora.com
Electronic Effects: Alkyl groups are electron-donating and tend to increase the electron density on the nitrogen atom, thereby enhancing its basicity. fiveable.mequora.com Conversely, aryl groups can decrease basicity by delocalizing the nitrogen's lone pair of electrons into the aromatic ring through resonance. quora.com
Steric Effects: The size of the substituent groups can create steric hindrance, which may impede the nitrogen's ability to act as a nucleophile in reactions like the Sₙ2 reaction, even if its basicity is high. fiveable.me
N-(4-Methylbenzyl)propan-2-amine is a secondary amine that contains both an alkyl group (isopropyl) and a substituted aryl group (4-methylbenzyl). This specific combination of substituents dictates its reactivity and makes it a useful model for studying the interplay of electronic and steric effects within this versatile class of compounds.
Fundamental Significance in Modern Synthetic Organic Methodologies
Substituted amines are indispensable building blocks in organic synthesis, serving as key intermediates in the construction of more complex molecules. ijrpr.com Historically, the synthesis of amines often involved the direct alkylation of ammonia (B1221849) or a less substituted amine with an alkyl halide. masterorganicchemistry.comlibretexts.org However, this method is often difficult to control because the resulting amine product is typically more nucleophilic than the starting material, leading to over-alkylation and a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comlibretexts.orgyoutube.com
To overcome this challenge, modern synthetic strategies often employ reductive amination. libretexts.org This powerful and versatile method involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in the same reaction vessel to yield a more substituted amine. libretexts.orgyoutube.com The use of specific reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB) allows for high-yield, controlled synthesis. ontosight.ailibretexts.org
The typical synthesis of this compound from 4-methylbenzaldehyde (B123495) and propan-2-amine is a classic illustration of a reductive amination reaction. ontosight.ai This highlights the compound's position not just as a chemical entity, but as a direct product of a fundamental and widely applied synthetic methodology. The ability to reliably form such secondary amines is crucial for chemists aiming to build complex molecular architectures for research in materials science and medicinal chemistry. ijrpr.com
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9(2)12-8-11-6-4-10(3)5-7-11/h4-7,9,12H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCHMURHBNXLEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589334 | |
| Record name | N-[(4-Methylphenyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70894-75-6 | |
| Record name | 4-Methyl-N-(1-methylethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70894-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Methylphenyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 4 Methylbenzyl Propan 2 Amine
Reductive Amination Approaches
Reductive amination is a highly effective and widely used method for synthesizing amines. libretexts.orgacsgcipr.org The process typically involves a two-step sequence that can often be performed in a single reaction vessel ("one-pot"). This approach is favored for its control and ability to avoid the over-alkylation issues common in direct alkylation. acsgcipr.orgmasterorganicchemistry.com
Condensation of 4-Methylbenzaldehyde (B123495) with Propan-2-amine and Subsequent Reduction
The synthesis begins with the condensation reaction between 4-methylbenzaldehyde and propan-2-amine (isopropylamine). In this step, the nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form an N-(4-methylbenzylidene)propan-2-amine, which is a type of imine or Schiff base. libretexts.org
This imine formation is a reversible equilibrium. To drive the reaction forward, conditions are often optimized by removing the water formed, or by using a catalyst. acsgcipr.org Small amounts of acid are sometimes added to catalyze the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. youtube.com
Evaluation of Diverse Reducing Agents for Efficiency and Selectivity
The choice of reducing agent is critical for the success of a reductive amination. The ideal reagent should selectively reduce the carbon-nitrogen double bond of the imine without affecting the carbonyl group of the starting aldehyde. masterorganicchemistry.com This selectivity allows for a "one-pot" reaction where the aldehyde, amine, and reducing agent are all present in the same flask. ias.ac.in
Several hydride-based reagents are commonly employed, each with different levels of reactivity and selectivity.
Sodium Borohydride (B1222165) (NaBH₄): A mild and common reducing agent, NaBH₄ can effectively reduce imines. ias.ac.inresearchgate.net However, it can also reduce aldehydes, so in a one-pot synthesis, the imine must be allowed to form before the reducing agent is added. masterorganicchemistry.com It is often used in a stepwise procedure where the imine is formed first, followed by the addition of NaBH₄. organic-chemistry.org
Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly useful for one-pot reductive aminations because it is less reactive than NaBH₄ and selectively reduces protonated imines (iminium ions) much faster than it reduces aldehydes or ketones. masterorganicchemistry.comlibretexts.org The reaction is typically run under mildly acidic conditions (pH ~6) to facilitate imine formation and protonation.
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, this reagent has become very popular for reductive aminations. acsgcipr.orgmasterorganicchemistry.com It is sufficiently reactive to reduce imines and iminium ions but generally does not reduce aldehydes and ketones. It does not require acidic conditions and can be used with a wide range of substrates.
Catalytic Hydrogenation: Another method involves using molecular hydrogen (H₂) with a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). acsgcipr.org This method is effective but may require specialized high-pressure equipment.
The efficiency of these reducing agents can be compared based on reaction conditions and product yields.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Catalyst/Additive | Key Advantages | Considerations |
| Sodium Borohydride | Methanol, Ethanol | None | Inexpensive, readily available. researchgate.net | Can reduce the starting aldehyde; often requires a two-step process. masterorganicchemistry.com |
| Sodium Cyanoborohydride | Methanol, THF | Acetic Acid | Highly selective for imines over carbonyls in one-pot reactions. masterorganicchemistry.comlibretexts.org | Toxic cyanide byproduct. |
| Sodium Triacetoxyborohydride | Dichloromethane, THF | None (or Acetic Acid) | Mild, selective, non-toxic, and effective for a wide range of substrates. acsgcipr.org | More expensive than NaBH₄. |
| Catalytic Hydrogenation (H₂) | Ethanol, Methanol | Pd/C, PtO₂ | "Green" method with water as the only byproduct. | Requires specialized pressure equipment; catalyst can be a fire hazard. |
Alkylation Strategies
Direct N-alkylation is another fundamental approach to forming C-N bonds. This method involves the reaction of an amine with an alkylating agent, typically an alkyl halide. wikipedia.org
Nucleophilic Substitution (SN2) Routes via Alkyl Halides and Amine Precursors
The synthesis of N-(4-Methylbenzyl)propan-2-amine via alkylation can be envisioned in two ways:
Route A: Reaction of propan-2-amine with a 4-methylbenzyl halide (e.g., 4-methylbenzyl chloride or bromide).
Route B: Reaction of 4-methylbenzylamine (B130917) with an isopropyl halide (e.g., 2-bromopropane).
In both scenarios, the amine acts as a nucleophile, and its lone pair of electrons attacks the electrophilic carbon of the alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction, displacing the halide ion. wikipedia.org Route A is generally preferred as primary halides (like 4-methylbenzyl halide) are more reactive and less sterically hindered in SN2 reactions compared to secondary halides (like 2-bromopropane).
Control of Multiple Alkylation Events in Secondary Amine Synthesis
A significant drawback of direct alkylation is the difficulty in stopping the reaction at the desired stage. masterorganicchemistry.com The product, a secondary amine, is often more nucleophilic than the starting primary amine. Consequently, it can react further with the alkyl halide to produce an undesired tertiary amine, N,N-bis(4-methylbenzyl)propan-2-amine (in Route A) or N-(4-methylbenzyl)-N-isopropyl-propan-2-amine. This can continue to form a quaternary ammonium (B1175870) salt. masterorganicchemistry.com
Several strategies can be employed to favor the formation of the secondary amine and minimize over-alkylation:
Using a Large Excess of the Amine: By using a large molar excess of the starting amine (e.g., propan-2-amine in Route A), the probability of the alkyl halide encountering a primary amine molecule over a secondary amine product is greatly increased. This statistical control pushes the reaction towards mono-alkylation.
Controlled Addition: Slowly adding the alkyl halide to the reaction mixture containing the amine can help maintain a low concentration of the alkylating agent, reducing the chance of a second alkylation event.
Aqueous Medium: Some N-alkylation reactions have been shown to proceed efficiently in an aqueous medium, which can sometimes favor the formation of secondary amines over tertiary amines. researchgate.net
Table 2: Alkylation Strategies and Over-Alkylation Control
| Strategy | Principle | Expected Outcome |
| Use of Excess Primary Amine | Increases the statistical probability of the alkyl halide reacting with the primary amine. | Increased yield of the desired secondary amine. |
| Slow Addition of Alkyl Halide | Maintains a low concentration of the alkylating agent, minimizing secondary reactions. | Improved selectivity for the secondary amine. |
| Use of Protecting Groups | The primary amine is temporarily converted to a less reactive group (e.g., a sulfonamide) before alkylation. orgsyn.org | Excellent control, yielding only the secondary amine after deprotection. |
Multi-step Synthetic Pathways
To circumvent the selectivity issues of direct alkylation, multi-step pathways are often designed. A common and effective approach involves the use of protecting groups. utdallas.edu
For instance, a primary amine can be reacted with a reagent like 2-nitrobenzenesulfonyl chloride to form a sulfonamide. orgsyn.org The sulfonamide is acidic enough to be deprotonated by a mild base (like potassium carbonate), and the resulting anion can be alkylated with an alkyl halide. Because the nitrogen already has two substituents (the sulfonyl group and the original organic group), only a single alkylation can occur. The protecting sulfonyl group can then be cleaved under specific conditions to yield the pure secondary amine. orgsyn.org
This method, while involving more steps (protection, alkylation, deprotection), offers superior control and generally results in higher purity of the final secondary amine product compared to direct alkylation. orgsyn.orgutdallas.edu
Synthesis from Toluene (B28343) and Acetone (B3395972) as Core Starting Materials
A direct synthesis of this compound can be envisioned starting from the fundamental building blocks of toluene and acetone. This approach would necessitate a multi-step sequence. A plausible route involves the initial functionalization of toluene to introduce a reactive handle, such as conversion to 4-methylbenzaldehyde. Subsequently, a reductive amination reaction between 4-methylbenzaldehyde and isopropylamine, derived from acetone, would yield the target compound. The reductive amination typically proceeds via the formation of an imine intermediate, which is then reduced in situ to the corresponding amine. ontosight.ai
Another potential strategy involves the Grignard reaction. The N-methylimine of acetone can be reacted with a benzyl (B1604629) magnesium halide, such as 4-methylbenzyl magnesium chloride, to form a Grignard complex. Subsequent hydrolysis of this complex under acidic conditions can produce the desired N-alkylated amine. google.com
Utility of Nitrile Intermediates and Rearrangement Reactions (e.g., Curtius Rearrangement)
Nitrile intermediates offer a versatile entry point for the synthesis of amines. One prominent method is the reduction of nitriles to primary amines. For instance, the catalytic hydrogenation of benzonitrile (B105546) is a known method to produce benzylamine (B48309). acs.orggoogle.com This approach could be adapted by starting with 4-methylbenzonitrile to generate 4-methylbenzylamine, which could then be alkylated with an isopropyl group to furnish this compound.
A powerful tool for the synthesis of primary amines from carboxylic acids is the Curtius rearrangement. wikipedia.orgorganic-chemistry.org This reaction involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to the primary amine with the loss of one carbon atom. wikipedia.orgorganic-chemistry.orgpressbooks.pub For example, the antidepressant drug tranylcypromine (B92988) is synthesized commercially using a Curtius rearrangement. pressbooks.pub This methodology provides a route to primary amines that can subsequently be functionalized to secondary or tertiary amines. The Curtius rearrangement is valued for its tolerance of a wide array of functional groups. wikipedia.org
The mechanism of the Curtius rearrangement is believed to involve the migration of an R-group from the carbonyl carbon to the adjacent nitrogen atom as nitrogen gas is expelled, forming an isocyanate intermediate. wikipedia.org This isocyanate can then be trapped by various nucleophiles. For instance, reaction with water leads to a primary amine, while reaction with an alcohol yields a carbamate. wikipedia.orgorganic-chemistry.org
Catalytic Hydrogenation in Amine Formation
Catalytic hydrogenation is a fundamental and widely employed method for the synthesis of amines. This technique is particularly crucial in the reduction of imines and nitriles, which are common precursors to amines. The hydrogenation of an imine, formed from the condensation of an aldehyde or ketone with a primary amine, is a key step in reductive amination, a cornerstone of amine synthesis. google.comgoogle.com For instance, N-benzyl-α-methylbenzylamine can be prepared by the palladium-catalyzed hydrogenation of the intermediate benzylidene(1-phenylethyl)imine. google.com
Various catalysts are effective for these transformations, with palladium-on-carbon (Pd/C) being a common choice. google.commdma.ch Other metals from groups 8 to 10 of the periodic table are also utilized. google.comgoogle.com The choice of catalyst and reaction conditions, such as hydrogen pressure and temperature, can significantly influence the efficiency and selectivity of the hydrogenation. google.com For example, the hydrogenation of N-benzyl nicotinamide, a structural mimic of NAD+, has been achieved using a Pt/SiO2 catalyst under mild conditions. rsc.org
Furthermore, catalytic transfer hydrogenation offers an alternative to using high-pressure hydrogen gas. In this method, a hydrogen donor molecule, such as ammonium formate, is used in conjunction with a catalyst like Pd/C to effect the reduction. mdma.ch This technique has been successfully used for the debenzylation of N-benzyl protected amines. mdma.ch
Directed Synthesis of Related Amine Frameworks
The principles of amine synthesis can be extended to create a diverse array of related amine frameworks, including β-amino ketones and other N-benzylamine derivatives. These structures are often of significant interest in medicinal chemistry.
Mannich Reaction Chemistry in the Preparation of β-Amino Ketone Analogues
The Mannich reaction is a three-component condensation reaction that provides a powerful method for the synthesis of β-amino carbonyl compounds, also known as Mannich bases. wikipedia.org The reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using an aldehyde and a primary or secondary amine. wikipedia.org The mechanism typically begins with the formation of an iminium ion from the amine and the aldehyde, which then acts as an electrophile and reacts with the enol form of the carbonyl compound. wikipedia.org
This reaction has been widely used to prepare a variety of β-amino ketones. rsc.orgresearchgate.net For example, the reaction of a ketone, an aldehyde, and an amine can be catalyzed by various agents, including bismuth nitrate, to afford the corresponding β-amino ketone in high yields under mild conditions. researchgate.net Asymmetric versions of the Mannich reaction have also been developed, often employing organocatalysts like proline, to produce optically enriched products. nih.gov These reactions are valuable for creating chiral building blocks for more complex molecules. nih.gov
Table 1: Examples of Catalysts and Conditions in Mannich Reactions
| Reactants | Catalyst | Solvent | Key Feature | Reference |
|---|---|---|---|---|
| Aromatic ketone, aromatic aldehyde, aromatic amine | Bismuth Nitrate | Ethanol | Efficient, mild conditions, recyclable catalyst | researchgate.net |
| Immobilized aldehyde, soluble ketone, aniline | Proline | Not specified | Solid-phase synthesis, asymmetric induction | nih.gov |
| Aldehyde, aniline, silyl (B83357) enol ether | Bismuth triflate | Not specified | Catalyzes Mannich-type reaction | organic-chemistry.org |
| Aromatic aldehyde, p-toluenesulfonamide, ketone | Bifunctional quinidine (B1679956) thiourea | Not specified | High diastereo- and enantioselectivity | organic-chemistry.org |
Strategies for N-Benzylamine Synthesis via Imine Intermediates
The formation of an imine intermediate is a central strategy in the synthesis of N-benzylamines. This typically involves the condensation of a primary amine with an aldehyde or ketone. The resulting imine can then be reduced to the corresponding secondary amine. For example, the reaction of benzylamine with an appropriate aldehyde or ketone, followed by reduction, is a common route to N-benzylamine derivatives.
The oxidative coupling of primary amines can also lead to the formation of imines. researchgate.net For instance, benzylamine can be converted to N-benzylidenebenzylamine through an oxidative coupling reaction. researchgate.net
A particularly efficient method for preparing N-benzylamines involves a one-pot reaction where the imine is formed and then hydrogenated in the same reaction vessel without isolation of the intermediate. google.comgoogle.com This approach simplifies the procedure and often leads to high yields. For example, the synthesis of N-benzyl-1-(4-methylphenyl)ethylamine can be achieved by reacting 4-methyl-1-phenylethylamine with benzaldehyde (B42025) in methanol, followed by hydrogenation with Pd/C. google.com This strategy is advantageous as it avoids the need to remove the water formed during the iminization step. google.comgoogle.com
Reaction Chemistry and Transformational Studies of N 4 Methylbenzyl Propan 2 Amine
Amine Reactivity in Carbon-Nitrogen Bond Formation
The secondary amine functionality of N-(4-Methylbenzyl)propan-2-amine is a key site for reactivity, readily participating in reactions that form new carbon-nitrogen bonds. These reactions are fundamental in organic synthesis for the construction of more complex nitrogen-containing molecules. nptel.ac.intcichemicals.com
Methods for forming C-N bonds can be broadly categorized into two main approaches: the reaction of a nucleophilic nitrogen with an electrophilic carbon, and the reaction of an electrophilic nitrogen with a nucleophilic carbon. nptel.ac.in As a secondary amine, this compound typically acts as a nitrogen nucleophile. It can react with various carbon electrophiles, such as alkyl halides, to form tertiary amines. This reactivity is a cornerstone of its utility in synthetic chemistry, allowing for the introduction of the N-(4-methylbenzyl)isopropyl group into a variety of molecular scaffolds. nptel.ac.inwikipedia.org
Electrophilic Aromatic Substitution on the 4-Methylbenzyl Moiety
The benzene (B151609) ring of the 4-methylbenzyl group in this compound is susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.com In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The rate and regioselectivity of this substitution are influenced by the substituents already present on the ring. youtube.com
The key steps of an EAS reaction involve the generation of a strong electrophile, which is then attacked by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation intermediate, often called a sigma complex. masterorganicchemistry.comlibretexts.org Subsequent deprotonation restores the aromaticity of the ring. masterorganicchemistry.com
In the case of this compound, the benzylamine (B48309) moiety and the methyl group both influence the position of electrophilic attack. The alkylamino group is a powerful activating group and an ortho-, para-director. However, under the strongly acidic conditions often required for EAS reactions, the basic nitrogen atom can be protonated, forming an ammonium (B1175870) group. youtube.com This protonated group becomes a deactivating, meta-directing group. youtube.comlibretexts.org The methyl group is an activating, ortho-, para-directing group. The interplay of these electronic effects determines the final substitution pattern on the aromatic ring.
Common EAS reactions include nitration and sulfonation. masterorganicchemistry.com Nitration is typically achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.com Sulfonation involves the use of fuming sulfuric acid (sulfur trioxide in sulfuric acid) to produce the SO₃H⁺ electrophile. masterorganicchemistry.com
Transition Metal-Catalyzed Reactions
Transition metal catalysis offers powerful tools for the functionalization of organic molecules, and this compound and related structures can participate in several such transformations.
Ruthenium-Catalyzed Direct sp³ C-H Arylation at Benzylic Positions
Direct C-H bond activation and arylation represent a highly efficient strategy for forming carbon-carbon bonds. Ruthenium-catalyzed reactions have been developed for the direct arylation of sp³ C-H bonds at the benzylic position of amines. nih.govresearchgate.net While specific studies on this compound are not detailed, the general methodology involves the use of a directing group, often a pyridyl group attached to the amine nitrogen, to guide the ruthenium catalyst to the benzylic C-H bond. nih.govresearchgate.net This regioselective activation allows for the coupling of the benzylic carbon with arylboronates, forming a new C-C bond. nih.govresearchgate.net This transformation is valuable for the synthesis of complex diarylmethylamine structures.
Hydrogen Transfer Reactions in Imine Reduction Contexts
This compound can be synthesized through the reduction of the corresponding imine, N-(4-methylbenzylidene)propan-2-amine. A common and efficient method for this reduction is catalytic transfer hydrogenation. nih.govorganic-chemistry.org In this process, a hydrogen donor, such as propan-2-ol, transfers hydrogen to the imine in the presence of a transition metal catalyst, typically ruthenium-based. nih.govudla.cl
These reactions are often highly efficient, with some ruthenium complexes achieving high turnover frequencies. nih.gov The mechanism is believed to involve the formation of a ruthenium-hydride intermediate, which then delivers the hydride to the imine carbon. nih.gov Studies have shown that the electronic properties of the imine substrate can influence the reaction rate, with electron-donating groups on the imine generally increasing the rate of reduction. nih.gov The use of propan-2-ol as a hydrogen source is advantageous due to its low cost and ready availability. udla.cl
Derivatization for Synthetic Utility and Functional Group Interconversion
The reactivity of the amine group allows for various derivatization strategies to enhance the synthetic utility of this compound and to interconvert functional groups.
Formation of Amide Derivatives for Diverse Chemical Applications
The reaction of this compound with carboxylic acids or their derivatives leads to the formation of N-(4-methylbenzyl)-N-isopropylamides. Amide bond formation is one of the most important reactions in organic chemistry, given the prevalence of amides in pharmaceuticals, natural products, and polymers. nih.gov
Several methods exist for the synthesis of amides from amines. libretexts.orgmasterorganicchemistry.com A common approach involves the activation of a carboxylic acid, for example, by converting it to an acid chloride. nih.govgoogle.com The resulting acid chloride readily reacts with the amine to form the amide. nih.gov Another strategy employs coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the direct condensation of a carboxylic acid and an amine under mild conditions. masterorganicchemistry.com Titanium tetrachloride (TiCl₄) has also been reported as an effective mediator for the direct amidation of carboxylic acids with amines. nih.gov These amide derivatives can serve as key intermediates in multi-step syntheses or as the final target molecules with specific biological or material properties.
Introduction of Organometallic Precursors (e.g., Boronate Esters) for Cross-Coupling Reactions
The introduction of organometallic functionalities, such as boronate esters, onto the this compound scaffold is a critical step for its subsequent participation in cross-coupling reactions. These reactions, most notably the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures. While direct borylation of this compound has not been extensively documented, analogous transformations on similar N-benzylamine structures provide a strong basis for potential synthetic routes. The primary strategies involve the directed C-H functionalization of the aromatic ring.
Palladium-catalyzed C-H activation, directed by the amine functionality, stands out as a promising method for the ortho-arylation of benzylamines with boronic acids or their esters. chu-lab.orgrsc.org In this approach, the nitrogen atom of the amine or a derivative thereof coordinates to the palladium catalyst, directing the activation of a C-H bond at the ortho position of the benzyl (B1604629) ring. This is followed by transmetalation with an organoboron reagent and subsequent reductive elimination to form the new C-C bond. For secondary amines like this compound, in-situ protection of the amine, for instance with a nosyl (Ns) group, can be crucial for the reaction's success, as it enhances the directing ability and stability of the intermediate. chu-lab.org
An alternative, though less direct, approach involves a Sandmeyer-type borylation. liv.ac.ukrsc.org This would necessitate starting with an amino-substituted benzylamine, converting the amino group to a diazonium salt, and then reacting it with a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). The resulting boronate ester on the aromatic ring could then be subjected to N-alkylation to install the isopropyl group, yielding a boronate-functionalized derivative of this compound.
The following table outlines a representative palladium-catalyzed C-H arylation of a nosyl-protected benzylamine with an arylboronic acid pinacol (B44631) ester, a reaction that could be adapted for this compound.
| Entry | Arylboronic Acid Pinacol Ester (Ar-BPin) | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid pinacol ester | Pd(OAc)₂ (10 mol%) | Mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligand (15 mol%) | Ag₂CO₃ (2.0 equiv), Na₂CO₃ (3.0 equiv) | t-AmylOH | 50 | 15 | High | chu-lab.org |
| 2 | 4-Tolylboronic acid pinacol ester | Pd(OAc)₂ (10 mol%) | MPAHA ligand (15 mol%) | Ag₂CO₃ (2.0 equiv), Na₂CO₃ (3.0 equiv) | t-AmylOH | 50 | 15 | High | chu-lab.org |
| 3 | 4-Methoxyphenylboronic acid pinacol ester | Pd(OAc)₂ (10 mol%) | MPAHA ligand (15 mol%) | Ag₂CO₃ (2.0 equiv), Na₂CO₃ (3.0 equiv) | t-AmylOH | 50 | 15 | High | chu-lab.org |
| 4 | 4-Chlorophenylboronic acid pinacol ester | Pd(OAc)₂ (10 mol%) | MPAHA ligand (15 mol%) | Ag₂CO₃ (2.0 equiv), Na₂CO₃ (3.0 equiv) | t-AmylOH | 50 | 15 | Moderate | chu-lab.org |
Detailed Research Findings
Research into the palladium-catalyzed C-H functionalization of benzylamines has demonstrated that the choice of directing group, catalyst, ligand, and base are all critical for achieving high yields and selectivities. chu-lab.orgrsc.org The use of a mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) as a chiral ligand has been shown to be effective in the kinetic resolution of racemic benzylamines via enantioselective C-H cross-coupling. chu-lab.org This suggests that such a system could be applied to this compound to not only introduce a new aryl group but also potentially resolve enantiomers if a chiral center is present.
The reaction mechanism is believed to proceed through a concerted metalation-deprotonation pathway, where the palladium catalyst, coordinated to the directing group, abstracts a proton from the ortho-C-H bond. This is followed by transmetalation with the boronate ester and reductive elimination to furnish the arylated product and regenerate the active palladium catalyst. The presence of an oxidant, such as silver carbonate (Ag₂CO₃), is often required to facilitate the catalytic cycle. chu-lab.org
Furthermore, studies on the deaminative coupling of benzylamines with arylboronic acids have shown that a metal-free pathway is also possible. rsc.org This reaction is initiated by the in-situ formation of a diazonium salt from the primary amine using a nitrosating agent like isoamyl nitrite. The arylboronic acid then acts as a nucleophile to displace the diazonium group. While this method results in the cleavage of the C-N bond at the benzylic position, it represents a valid strategy for forming a C-C bond at that site, which could then be followed by re-introduction of the N-isopropylamine moiety if desired.
The versatility of the Suzuki-Miyaura reaction means that once a boronate ester derivative of this compound is synthesized, it can be coupled with a wide variety of aryl and heteroaryl halides or triflates, allowing for the creation of a diverse library of compounds. youtube.comnih.govorganic-chemistry.org
Advanced Spectroscopic and Crystallographic Characterization in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of N-(4-Methylbenzyl)propan-2-amine, distinct signals would be expected for each unique proton environment.
Aromatic Protons: The protons on the p-substituted benzene (B151609) ring would typically appear as two doublets in the aromatic region (approximately 7.0-7.4 ppm).
Methyl Protons (Aromatic): A sharp singlet for the methyl group attached to the benzene ring would be observed, likely in the range of 2.2-2.4 ppm.
Benzyl (B1604629) Protons (-CH₂-): The two protons of the benzyl group would give rise to a singlet, expected around 3.7-3.9 ppm.
Isopropyl Protons (-CH- and -CH₃): The methine proton (-CH-) of the isopropyl group would appear as a multiplet (a septet), while the six equivalent protons of the two methyl groups would produce a doublet.
Amine Proton (-NH-): The amine proton signal is often broad and can appear over a wide chemical shift range; its presence could be confirmed by its disappearance from the spectrum upon shaking the sample with D₂O.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule.
Aromatic Carbons: Four distinct signals would be expected for the p-substituted aromatic ring. The carbon atom bearing the methyl group and the carbon atom bearing the benzyl group would have different chemical shifts from the four other aromatic carbons, which themselves would appear as two sets of equivalent carbons.
Methyl Carbon (Aromatic): A signal for the aromatic methyl carbon would typically appear around 20-22 ppm.
Benzyl Carbon (-CH₂-): The benzylic carbon signal is expected in the range of 50-55 ppm.
Isopropyl Carbons (-CH- and -CH₃): The methine carbon of the isopropyl group would be found further downfield than the two equivalent methyl carbons. Carbons adjacent to the nitrogen atom are typically deshielded and absorb about 20 ppm further downfield than their counterparts in a similar alkane structure.
A summary of expected ¹³C NMR chemical shifts is presented below.
| Carbon Atom | Expected Chemical Shift (ppm) |
| Aromatic C-CH₃ | 135-140 |
| Aromatic C-CH₂ | 137-142 |
| Aromatic CH (ortho to CH₃) | ~129 |
| Aromatic CH (ortho to CH₂) | ~128 |
| Isopropyl CH | 45-55 |
| Benzyl CH₂ | 50-55 |
| Aromatic CH₃ | 20-22 |
| Isopropyl CH₃ | 22-25 |
Vibrational Spectroscopy Applications (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound, a secondary amine, would be characterized by several key absorption bands.
N-H Stretch: A single, weak-to-moderate, sharp absorption band is expected in the region of 3300-3350 cm⁻¹, which is characteristic of a secondary amine N-H bond.
C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methyl, methylene, and methine groups would be observed just below 3000 cm⁻¹.
Aromatic C=C Bends: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.
C-N Stretch: The C-N stretching vibration for an alkyl-aryl amine would typically be found in the 1250-1335 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The key expected signals would include:
Aromatic Ring Vibrations: The symmetric "ring-breathing" vibration of the p-substituted benzene ring would be a strong and characteristic band.
C-H Vibrations: Both aromatic and aliphatic C-H stretching and bending modes would be active.
C-N Stretch: The C-N stretching vibration would also be observable in the Raman spectrum.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| N-H | Stretch | 3300-3350 (weak-moderate, sharp) | Moderate |
| Aromatic C-H | Stretch | 3000-3100 | Strong |
| Aliphatic C-H | Stretch | 2850-2970 | Strong |
| Aromatic C=C | Stretch | 1450-1600 | Strong, characteristic |
| C-N | Stretch | 1250-1335 | Moderate |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which aids in structural elucidation.
For this compound (C₁₁H₁₇N), the molecular weight is 163.26 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 163. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass.
The fragmentation pattern is dominated by cleavages that lead to the formation of stable carbocations or resonance-stabilized ions.
Alpha-Cleavage: The most characteristic fragmentation pathway for amines is the cleavage of a C-C bond adjacent to the nitrogen atom (alpha-cleavage). For this molecule, alpha-cleavage could occur on either side of the nitrogen.
Loss of an isopropyl radical would lead to a fragment at m/z = 120.
Loss of a 4-methylbenzyl radical is less likely but would result in a fragment at m/z = 58.
Benzylic Cleavage: A very common fragmentation pathway is the cleavage of the bond beta to the aromatic ring, which would produce the stable tropylium ion or a substituted tropylium ion. Cleavage of the C-N bond could yield a 4-methylbenzyl cation, which may rearrange to the 4-methyltropylium ion at m/z = 105.
The base peak in the spectrum is often the result of the most stable fragment formed. For this compound, the fragment at m/z = 105 or m/z = 120 would be a likely candidate for the base peak.
| m/z | Possible Fragment Identity | Fragmentation Pathway |
| 163 | [C₁₁H₁₇N]⁺ | Molecular Ion (M⁺) |
| 120 | [C₈H₁₀N]⁺ | M⁺ - Isopropyl radical (alpha-cleavage) |
| 105 | [C₈H₉]⁺ | 4-Methylbenzyl cation/4-Methyltropylium ion |
| 58 | [C₃H₈N]⁺ | M⁺ - 4-Methylbenzyl radical (alpha-cleavage) |
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique would provide precise data on bond lengths, bond angles, and torsion angles of this compound in the solid state.
A crystallographic study would reveal:
Molecular Conformation: The preferred spatial arrangement of the 4-methylbenzyl and isopropyl groups relative to each other.
Bond Parameters: The exact lengths of all C-C, C-N, and C-H bonds, and the angles between them.
As no published crystal structure for this compound could be located, specific unit cell dimensions, space group, and atomic coordinates are not available.
Electronic Absorption Spectroscopy (UV-Vis) in Conjugated Systems
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. This technique is particularly useful for compounds containing chromophores, such as aromatic rings.
The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the p-substituted benzene ring. The isopropylamine portion of the molecule does not absorb in the typical UV-Vis range (200-800 nm). The benzene ring chromophore exhibits characteristic absorptions:
An intense absorption band (the E₂-band) is expected around 200-220 nm.
A weaker absorption band (the B-band), showing fine vibrational structure, is expected around 250-270 nm. The substitution on the benzene ring would cause a slight shift (bathochromic or hypsochromic) of these absorption maxima compared to unsubstituted benzene.
A specific λₘₐₓ (wavelength of maximum absorbance) value from experimental data is not available in the reviewed literature.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These calculations provide insights into the geometric and electronic properties that are essential for predicting chemical behavior.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a primary tool for calculating the optimized geometry and electronic properties of molecules in their ground state. For N-(4-Methylbenzyl)propan-2-amine, DFT calculations would determine key parameters such as bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional structure of the molecule. These geometric parameters are crucial for understanding its interaction with other molecules. Electronic properties, including total energy, dipole moment, and charge distribution, are also obtained, offering a quantitative look at the molecule's polarity and electronic nature.
Due to the presence of several single bonds, the this compound molecule possesses significant conformational flexibility. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. By exploring the potential energy surface (PES), computational methods can identify the various stable conformers and the energy barriers that separate them. This analysis is critical for understanding which shapes the molecule is likely to adopt and how this might influence its reactivity and biological interactions.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. libretexts.org The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net These reactivity indices are crucial for predicting how this compound will behave in chemical reactions. wikipedia.org
Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory
| Parameter | Description | Significance for Reactivity |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital: The outermost orbital containing electrons. | Represents the ability to donate electrons (nucleophilicity). Higher energy indicates stronger electron-donating capability. wpmucdn.com |
| LUMO | Lowest Unoccupied Molecular Orbital: The innermost orbital without electrons. | Represents the ability to accept electrons (electrophilicity). Lower energy indicates stronger electron-accepting capability. wpmucdn.com |
| Energy Gap (ΔE) | HOMO-LUMO Gap: The energy difference between the HOMO and LUMO. | A small gap suggests the molecule is more reactive and polarizable, as it requires less energy to excite an electron. researchgate.net |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.deusc.edu It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure concept. wisc.edu A key aspect of NBO analysis is the examination of delocalization effects through second-order perturbation theory. This reveals stabilizing interactions, such as hyperconjugation, which occur when charge is transferred from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy, E(2), quantifies the strength of these intramolecular interactions. wisc.eduicm.edu.pl
Table 2: NBO Analysis of Intramolecular Interactions
| Interaction Type | Donor NBO | Acceptor NBO | Significance |
|---|---|---|---|
| Hyperconjugation | Filled bonding orbitals (e.g., σ C-H, σ C-C) | Empty antibonding orbitals (e.g., σ, π) | Stabilizes the molecule by delocalizing electron density. |
| Lone Pair Delocalization | Filled non-bonding orbitals (lone pairs, e.g., LP on Nitrogen) | Empty antibonding orbitals (e.g., σ, π) | Contributes significantly to molecular stability and influences the basicity of the amine. |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactivity of a molecule. It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For this compound, the MEP surface would likely show a negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for interaction with electrophiles. The aromatic ring would also exhibit regions of varying potential, influencing its interaction with other species.
Advanced Computational Spectroscopic Simulations
Computational methods can also simulate various types of spectra, providing a powerful complement to experimental spectroscopic analysis. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) can be used to predict UV-Visible spectra, while calculations of vibrational frequencies can simulate Infrared (IR) and Raman spectra. researchgate.net Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) method are employed to calculate nuclear magnetic shielding tensors, which can be correlated with experimental Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net These simulations are invaluable for confirming the structure of a synthesized compound by comparing the theoretical spectrum with the one obtained experimentally.
Prediction of Vibrational Spectra (FT-IR, Raman) for Experimental Comparison
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the vibrational spectra (FT-IR and Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. This comparison helps in the definitive assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional modes of the chemical bonds.
For this compound, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), would allow for the prediction of characteristic vibrational frequencies. openaccesspub.org Key vibrational modes would include:
N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region. The presence of a secondary amine in the structure would result in a single, characteristic N-H stretching band.
C-H stretching: Aromatic C-H stretching modes from the p-substituted benzene (B151609) ring appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and isopropyl groups are found just below 3000 cm⁻¹.
C=C stretching: Vibrations associated with the aromatic ring, typically found in the 1450-1600 cm⁻¹ range.
N-H bending: These modes usually appear in the 1550-1650 cm⁻¹ region.
C-N stretching: These vibrations occur in the 1000-1250 cm⁻¹ range.
A comparison between the computed wavenumbers and experimental spectra allows for a detailed structural confirmation of the molecule. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics and Photophysical Predictions
Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the electronic excited states of molecules. scirp.orgchemrxiv.org It is used to predict electronic absorption spectra (UV-Vis), oscillator strengths, and the nature of electronic transitions, such as n → π* or π → π* transitions. nih.govscirp.org
A TD-DFT study on this compound would provide insights into its photophysical properties. The calculations would yield information on:
Excitation Energies: The energy difference between the ground state and various excited states, which corresponds to the wavelengths of light the molecule absorbs.
Oscillator Strengths: A measure of the probability of a given electronic transition occurring.
Molecular Orbitals: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) involved in the transitions helps to characterize the nature of the excited state (e.g., charge transfer character). nih.gov
Such studies are crucial for understanding how the molecule interacts with light and for predicting its behavior in various photochemical and photophysical applications. nih.gov
Intermolecular Interaction Studies
The way molecules interact with each other in the solid state dictates their crystal packing and macroscopic properties. Computational studies are essential for analyzing these non-covalent interactions.
Analysis of Hydrogen Bonding Networks
Hydrogen bonds are critical in determining the supramolecular structure of amine-containing compounds. This compound, as a secondary amine, can act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the lone pair on the nitrogen atom).
N-H···N: In the absence of other strong acceptors, the amine could form hydrogen bonds with another molecule of itself.
C-H···π: Interactions between the aliphatic C-H bonds and the π-system of the benzene ring are also plausible, further stabilizing the crystal structure.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule within its crystalline environment, allowing for the identification of close contacts between neighboring molecules.
H···H contacts: Typically the most abundant type of contact due to the hydrogen-rich exterior of the molecule. researchgate.net
C···H/H···C contacts: Representing van der Waals interactions and weaker C-H···π bonds. nih.govresearchgate.net
N···H/H···N contacts: Quantifying the contribution of hydrogen bonds involving the nitrogen atom. nih.gov
The red spots on a Hirshfeld surface mapped over a dnorm property indicate the locations of strong hydrogen bonds. iucr.org
Molecular Modeling for Exploring Intermolecular Binding Affinities and Complex Formation
Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is fundamental in drug discovery for estimating the binding affinity and interaction patterns of a ligand within a biological target's active site. nih.govnih.gov
If this compound were to be investigated as a potential biologically active agent, molecular docking studies could be performed to explore its binding affinity with specific protein targets. samipubco.com The process involves:
Defining the 3D structure of the ligand (this compound) and the receptor.
Docking the ligand into the receptor's binding site using specialized software.
Scoring the different binding poses to estimate the binding energy (affinity). A lower binding energy typically indicates a more stable complex. acs.org
These simulations would reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor, providing a rationale for its potential biological activity. nih.gov
N 4 Methylbenzyl Propan 2 Amine As a Synthetic Building Block and Intermediate
Role in the Synthesis of Diverse Organic Molecules
The fundamental reactivity of N-(4-Methylbenzyl)propan-2-amine as a secondary amine allows it to participate in numerous standard organic transformations. It can undergo N-alkylation and N-acylation, enabling the introduction of a wide variety of substituents to generate tertiary amines and amides, respectively. libretexts.org These reactions are foundational in medicinal chemistry and materials science for building libraries of compounds with diverse functionalities. The presence of the aromatic ring also allows for electrophilic aromatic substitution, further expanding the potential for creating a diverse set of derivatives.
Application in the Development of Chiral Resolution Methods
Chiral resolution is a critical process in stereochemistry for separating a racemic mixture into its individual enantiomers, which is particularly important in the pharmaceutical industry where often only one enantiomer of a drug is active. wikipedia.org The basic nature of the amine group in this compound makes it an effective resolving agent for racemic mixtures of chiral acids. stereoelectronics.orglibretexts.org
The process involves reacting the amine with a racemic carboxylic acid. wikipedia.org This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by methods such as fractional crystallization. wikipedia.orgstereoelectronics.org Once the diastereomeric salts are separated, the individual enantiomers of the acid can be recovered by treatment with a strong acid, which liberates the enantiomerically pure carboxylic acid from the amine salt. libretexts.orglibretexts.org
Table 1: Common Chiral Acids Used as Resolving Agents for Amines
| Resolving Agent | Chemical Class |
|---|---|
| (+)-Tartaric acid | Dicarboxylic Acid |
| (-)-Malic acid | Dicarboxylic Acid |
| (-)-Mandelic acid | Alpha-hydroxy acid |
This table illustrates examples of chiral acids that can be used to resolve racemic amines, a principle that applies to the use of this compound for resolving racemic acids. libretexts.orglibretexts.org
Intermediate for the Construction of Nitrogenous Heterocyclic Compounds
Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds. openmedicinalchemistryjournal.com Amines are crucial building blocks for the synthesis of these ring systems. mdpi.com this compound can serve as the nitrogen source in various cyclization reactions to form these important structures. beilstein-journals.org
For instance, it can react with 1,4- or 1,5-dicarbonyl compounds in reactions like the Paal-Knorr synthesis to produce substituted pyrroles and piperidines. The specific reaction pathway and resulting heterocycle depend on the other reactants and conditions used. This versatility makes it a potential precursor for a range of heterocyclic frameworks. openmedicinalchemistryjournal.commdpi.com
Table 2: Examples of Nitrogenous Heterocycles Synthesized from Amine Precursors
| Heterocycle Class | Ring Size | Potential Synthesis Method |
|---|---|---|
| Azetidine | 4-membered | Intramolecular cyclization |
| Pyrrolidine | 5-membered | Paal-Knorr synthesis with 1,4-dicarbonyls |
| Imidazole | 5-membered | Condensation with dicarbonyls and aldehydes |
| Piperidine | 6-membered | Paal-Knorr synthesis with 1,5-dicarbonyls |
This table provides examples of heterocyclic rings that can be constructed using amine precursors, highlighting the potential synthetic routes for this compound. openmedicinalchemistryjournal.combeilstein-journals.org
Contribution to the Synthesis of More Complex Amine-Containing Structures
The utility of this compound extends to the synthesis of more elaborate amine-containing molecules. Its secondary amine functionality is a key reaction point for building larger structures. libretexts.org One of the most powerful methods for this is reductive amination. libretexts.org
In this two-step, one-pot process, this compound can react with an aldehyde or ketone to form an iminium ion intermediate. libretexts.org This intermediate is then immediately reduced in situ by a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) to yield a more substituted, complex tertiary amine. ontosight.ailibretexts.org This method is highly efficient for creating new carbon-nitrogen bonds and assembling larger molecular frameworks from simpler components. libretexts.org
Table 3: Reactions for Synthesizing Complex Amines
| Reaction Type | Reactant(s) | Product Type |
|---|---|---|
| N-Alkylation | Alkyl Halide | Tertiary Amine |
| N-Acylation | Acyl Chloride, Anhydride | Amide |
| Reductive Amination | Aldehyde or Ketone, Reducing Agent | Tertiary Amine |
This table summarizes key reactions where this compound can be used to generate more complex amine-containing molecules.
Future Directions in Academic Research on N 4 Methylbenzyl Propan 2 Amine Chemistry
Exploration of Asymmetric Synthetic Methodologies
The synthesis of chiral amines is a cornerstone of modern organic chemistry, with a significant percentage of pharmaceuticals and bioactive molecules containing at least one stereogenic amine center. acs.org Future research into N-(4-Methylbenzyl)propan-2-amine will undoubtedly delve into the development of efficient and highly stereoselective synthetic methods. While classical approaches to chiral amine synthesis exist, emerging strategies offer significant advantages in terms of efficiency and enantiomeric purity.
A promising avenue lies in the asymmetric hydrogenation of prochiral imines, a direct and atom-economical route to chiral amines. researchgate.net For the synthesis of enantiomerically enriched this compound, this would involve the preparation of the corresponding imine, N-(4-methylbenzylidene)propan-2-amine, followed by asymmetric hydrogenation using chiral transition metal catalysts. researchgate.netnih.gov Research in this area would focus on the design and application of novel chiral ligands for transition metals like iridium, rhodium, and ruthenium, which have shown exceptional performance in the asymmetric hydrogenation of various imine substrates. researchgate.netnih.gov The development of catalysts that can operate at low loadings and provide high enantioselectivities (ee) for N-alkyl ketimines, which are often challenging substrates, will be a significant goal. nih.gov
Another key area of exploration will be the use of chiral auxiliaries. The Ellman lab, for example, has developed tert-butanesulfinamide as a versatile chiral auxiliary for the asymmetric synthesis of a wide array of amines. acs.org This methodology could be adapted for the synthesis of chiral this compound, involving the reaction of a suitable organometallic reagent with a chiral N-sulfinylimino derivative of 4-methylbenzaldehyde (B123495). Subsequent removal of the sulfinyl group would yield the desired chiral secondary amine.
Furthermore, organocatalysis presents a metal-free alternative for asymmetric amine synthesis. Chiral Brønsted acids or phosphoric acids could be employed to activate the imine intermediate towards nucleophilic attack in a stereocontrolled manner. The exploration of novel organocatalytic systems for the asymmetric reductive amination of 4-methylbenzaldehyde with propan-2-amine would be a vibrant area of research.
Development of Green Chemistry Approaches for its Synthesis and Transformations
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. Future research on this compound will prioritize the development of more sustainable and environmentally benign synthetic protocols.
A major focus will be on the N-alkylation of amines with alcohols, a process that generates water as the only byproduct and is thus highly atom-economical. scispace.com The direct N-alkylation of propan-2-amine with 4-methylbenzyl alcohol, catalyzed by transition metal complexes, represents a greener alternative to traditional methods that often employ stoichiometric amounts of hazardous alkylating agents and generate significant waste. Research will likely concentrate on developing robust and reusable heterogeneous catalysts, such as those based on palladium or nickel-ruthenium, to facilitate catalyst separation and recycling. acs.org The use of non-precious metal catalysts is also a key target to enhance the economic and environmental viability of these processes.
Solvent selection is another critical aspect of green chemistry. The development of synthetic procedures for this compound in greener solvents, such as water or bio-based solvents, or even under solvent-free conditions, will be a significant area of investigation. nih.govrsc.org For instance, reductive amination reactions have been successfully carried out in aqueous media, offering a safe and environmentally friendly alternative to volatile organic solvents. nih.gov
Furthermore, energy efficiency will be a consideration, with research exploring the use of alternative energy sources like microwave irradiation or ultrasound to accelerate reaction rates and potentially reduce energy consumption.
Advanced Mechanistic Studies of its Reactivity under Novel Catalytic Systems
A deeper understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for the rational design of more efficient and selective catalysts. Future research will employ a combination of experimental and computational techniques to elucidate the intricate details of catalytic cycles.
For the N-alkylation of amines with alcohols, detailed mechanistic studies involving kinetic analysis, isotope labeling experiments, and in-situ spectroscopic monitoring will be essential to identify the rate-determining steps and the nature of the active catalytic species. scispace.com For instance, studies on iridium-catalyzed N-alkylation have suggested the involvement of a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, where the alcohol is first dehydrogenated to an aldehyde, which then undergoes condensation with the amine to form an imine, followed by hydrogenation of the imine to the final amine product. scispace.com Elucidating the precise role of the metal center and any cooperative effects with the ligand in each step of this catalytic cycle will be a key research objective.
The investigation of novel catalytic systems, including bifunctional catalysts that can facilitate multiple steps of a reaction sequence, will also be a priority. For example, catalysts that can promote both the dehydrogenation of the alcohol and the hydrogenation of the imine in a concerted or sequential manner could lead to significant improvements in catalytic efficiency. Understanding how the electronic and steric properties of the ligands influence the reactivity and selectivity of the metal center will be paramount.
Computational Design and Prediction of Novel Derivatives with Tailored Chemical Properties
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules with desired functionalities. In the context of this compound, computational methods will play a vital role in guiding future research directions.
Density Functional Theory (DFT) and other quantum chemical methods will be employed to model the reaction mechanisms of its synthesis and transformations. nih.gov These calculations can provide valuable insights into transition state geometries and activation energies, helping to rationalize experimentally observed reactivities and selectivities. For instance, computational studies can aid in understanding the factors that control the stereoselectivity in asymmetric synthesis.
Furthermore, in silico design will be utilized to predict the chemical and physical properties of novel derivatives of this compound. By systematically modifying the structure of the parent molecule, for example, by introducing different substituents on the aromatic ring or altering the alkyl groups on the nitrogen atom, it will be possible to create virtual libraries of compounds. Computational screening of these libraries for properties such as solubility, reactivity, and potential biological activity can help to identify promising candidates for experimental synthesis and evaluation. This approach can significantly accelerate the discovery of new molecules with tailored properties for specific applications. For example, computational models can predict how structural modifications will affect the lipophilicity or electronic properties of the molecule, which are crucial parameters for its potential use in medicinal chemistry or materials science. nih.govmdpi.com
The integration of computational design with experimental validation will be a powerful strategy for advancing the chemistry of this compound and unlocking the full potential of this versatile chemical scaffold.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(4-Methylbenzyl)propan-2-amine and its derivatives in academic research?
- Methodological Answer : A key route involves Ti(O-iPr)₄/EtMgBr-catalyzed carbocyclization of N-(4-methylbenzyl)-N-(3-(trimethylsilyl)prop-2-yn-1-yl)prop-2-en-1-amine with diethylzinc (Et₂Zn) in solvents like THF or toluene. This method yields pyrrolidine derivatives, with solvent choice and catalyst loading significantly impacting yield (e.g., 69% yield in hexane/isopropyl alcohol mixtures) .
Q. How can researchers characterize the structural and electronic properties of this compound derivatives?
- Methodological Answer : Use multimodal spectroscopy :
- ¹H/¹³C NMR for resolving methyl, benzyl, and aromatic protons (e.g., δ = 1.58 ppm for methyl groups in CDCl₃) .
- IR spectroscopy to identify functional groups (e.g., C-N stretches at 1642 cm⁻¹) .
- HRMS for molecular weight confirmation (e.g., m/z 356.12864 for C₂₀H₂₁ClN₂O₂) .
Q. What safety protocols are recommended when handling this compound derivatives?
- Methodological Answer :
- PPE : Wear gloves, goggles, and lab coats.
- Ventilation : Use a fume hood to avoid inhalation.
- Waste disposal : Segregate waste and use specialized disposal services, as advised for structurally similar organophosphorus compounds .
Advanced Research Questions
Q. How does solvent polarity affect yield and selectivity in Ti–Mg-catalyzed reactions of this compound derivatives?
- Methodological Answer : Polar aprotic solvents (e.g., THF) enhance catalyst activation by stabilizing intermediates, while non-polar solvents (e.g., hexane) favor cyclization via reduced solvation. Systematic solvent screening (e.g., ether:isopropyl alcohol:hexane = 1:1:8) optimizes product distribution .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar N-substituted propan-2-amine compounds?
- Methodological Answer : Combine 2D NMR (NOESY, HSQC) to confirm spatial arrangements and X-ray crystallography for definitive conformation. For example, computational models (DFT) can reconcile discrepancies in ¹³C shifts caused by substituent effects .
Q. How can computational methods predict the reactivity of this compound in novel syntheses?
- Methodological Answer : Density Functional Theory (DFT) models transition states and intermediates for reaction pathway validation. Molecular docking studies predict interactions in catalytic systems, as demonstrated in heterocycle synthesis .
Q. What experimental optimizations minimize byproducts in this compound-based heterocycle synthesis?
- Methodological Answer :
- Temperature control : Lower temperatures (e.g., 0–25°C) reduce side reactions in oxazole formation.
- Real-time monitoring : Use TLC or GC-MS to adjust stoichiometry and catalyst aging .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
